molecular formula C23H27N3O4 B253721 2-(4-tert-butylphenoxy)-N-[4-(4-isopropoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide

2-(4-tert-butylphenoxy)-N-[4-(4-isopropoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide

Cat. No. B253721
M. Wt: 409.5 g/mol
InChI Key: MVPUBKNRMDOYLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-tert-butylphenoxy)-N-[4-(4-isopropoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. It is a member of the oxadiazole family of compounds, which have been found to exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties.

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenoxy)-N-[4-(4-isopropoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide is not fully understood, but it is believed to act by inhibiting the growth and proliferation of cancer cells. It may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-tert-butylphenoxy)-N-[4-(4-isopropoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide has a range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in cancer cell growth, and to induce changes in gene expression that may contribute to its anticancer activity. It has also been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(4-tert-butylphenoxy)-N-[4-(4-isopropoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide in lab experiments is its potent anticancer activity, which makes it a promising candidate for the development of new cancer drugs. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.

Future Directions

There are many potential future directions for research on 2-(4-tert-butylphenoxy)-N-[4-(4-isopropoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide. One area of interest is in the development of new cancer drugs based on the compound, either alone or in combination with other drugs. Another direction is in the study of the compound's anti-inflammatory and antioxidant effects, which may have applications in the treatment of other diseases, such as arthritis and cardiovascular disease. Additionally, further research is needed to fully understand the compound's mechanism of action and optimize its therapeutic potential.

Synthesis Methods

The synthesis of 2-(4-tert-butylphenoxy)-N-[4-(4-isopropoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide involves the reaction of 4-tert-butylphenol with 4-isopropoxyphenylhydrazine, followed by the addition of acetic anhydride and sodium acetate. The resulting product is then purified through a series of chromatographic steps to yield the final compound.

Scientific Research Applications

2-(4-tert-butylphenoxy)-N-[4-(4-isopropoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide has been found to have a range of potential applications in scientific research. One area of interest is in the development of new drugs for the treatment of cancer. Studies have shown that the compound has potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer.

properties

Product Name

2-(4-tert-butylphenoxy)-N-[4-(4-isopropoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide

Molecular Formula

C23H27N3O4

Molecular Weight

409.5 g/mol

IUPAC Name

2-(4-tert-butylphenoxy)-N-[4-(4-propan-2-yloxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C23H27N3O4/c1-15(2)29-19-10-6-16(7-11-19)21-22(26-30-25-21)24-20(27)14-28-18-12-8-17(9-13-18)23(3,4)5/h6-13,15H,14H2,1-5H3,(H,24,26,27)

InChI Key

MVPUBKNRMDOYLL-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=C(C=C1)C2=NON=C2NC(=O)COC3=CC=C(C=C3)C(C)(C)C

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NON=C2NC(=O)COC3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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